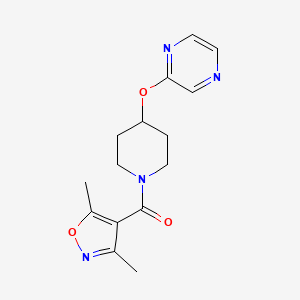

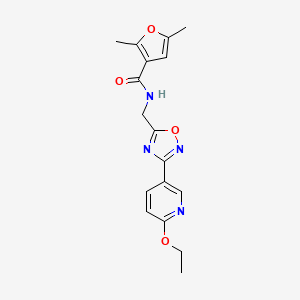

![molecular formula C22H17Cl2N3O B2489389 N-(3-chlorophenyl)-7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide CAS No. 338419-69-5](/img/structure/B2489389.png)

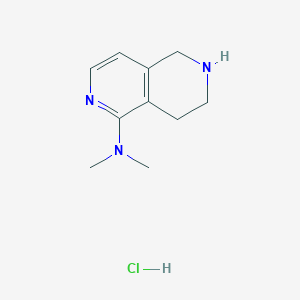

N-(3-chlorophenyl)-7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds similar to the one , typically involves multi-step chemical reactions starting from basic organic precursors. For example, synthesis approaches can involve cyclization reactions of specific amides and chloroacetophenones, followed by further functional group modifications to achieve the desired molecular architecture (Xin, 2012).

Molecular Structure Analysis

Crystal structure analysis provides insight into the molecular conformation, intermolecular interactions, and the overall spatial arrangement of atoms within a compound. For pyrimidine derivatives, studies have shown how molecular structures form inversion dimers and layers through hydrogen bonding and π-stacking interactions, highlighting the importance of these interactions in determining the compound's crystalline properties (Repich et al., 2017).

Chemical Reactions and Properties

Pyrimidine derivatives engage in various chemical reactions, reflecting their chemical properties. These reactions include substitutions, additions, and cyclization processes that modify the core pyrimidine ring or its substituents, enabling the creation of a vast array of derivatives with diverse biological and chemical properties. The chemical reactivity is often influenced by the electronic and steric characteristics of the substituents attached to the pyrimidine core (Shaabani et al., 2009).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including melting points, solubility, and crystal structure, are crucial for their application in material science and drug formulation. These properties are determined by the compound's molecular structure, particularly the nature and position of its substituents, which can influence intermolecular forces and, consequently, the compound's physical state and solubility (Yang & Lin, 1994).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyrimidine derivatives are influenced by their molecular structure. The presence of electronegative substituents, like chlorophenyl groups, can affect the electron density distribution within the molecule, altering its reactivity towards nucleophilic and electrophilic agents. These properties are essential for designing molecules with specific biological activities or material properties (Gein et al., 2010).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

- N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and related compounds have been synthesized for potential biological applications. They showed significant inhibition on bacterial and fungal growth compared to standard drugs, highlighting their antimicrobial properties (Akbari et al., 2008).

Antitumor Activities

- Research on similar compounds like 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide indicates antitumor activities. These compounds were synthesized and evaluated in vivo, displaying promising results for cancer treatment (Xin, 2012).

Crystal Structure Analysis

- The crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine has been investigated. Understanding the crystal structure is crucial for the application in material science and drug development (Repich et al., 2017).

Synthesis of Pyrimidine Derivatives

- Synthesis of new pyrimidine derivatives, including sulfapyrimidines and pyrazolo[1,5-a]pyrimidines, has been reported. These syntheses are essential for exploring the therapeutic and industrial applications of such compounds (Ahmed et al., 2023).

Antimicrobial and Antifolate Activities

- Compounds like pyrimethaminium benzenesulfonate monohydrate demonstrate antimicrobial activity. Such research is vital in developing new pharmaceuticals to combat resistant strains of bacteria and fungi (Balasubramani et al., 2007).

Novel Analgesic Properties

- Research into the methylation of the pyridine moiety in related compounds suggests potential for enhanced analgesic properties. This can lead to the development of new pain relief medications (Ukrainets et al., 2015).

Orientations Futures

The future directions for “N-(3-chlorophenyl)-7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide” could involve further exploration of its biological activities. Given the wide range of biological activities exhibited by pyrimidine derivatives, this compound could be a potential candidate for drug development .

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Cl2N3O/c1-13-10-14(2)27-12-19(15-6-8-16(23)9-7-15)20(21(27)25-13)22(28)26-18-5-3-4-17(24)11-18/h3-12H,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCGDRYAIRJCTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C(=CN12)C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=CC=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

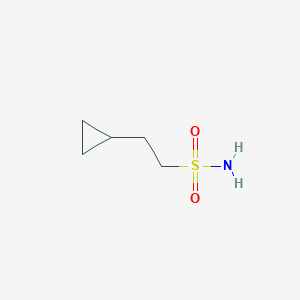

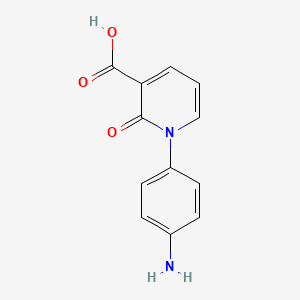

![2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2489306.png)

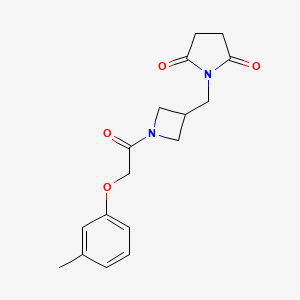

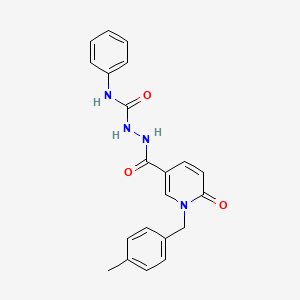

![N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2489307.png)

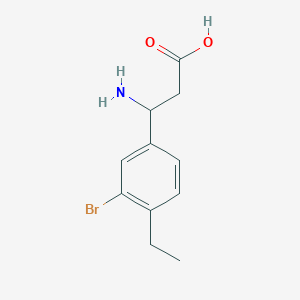

![3-(3-Chlorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2489312.png)

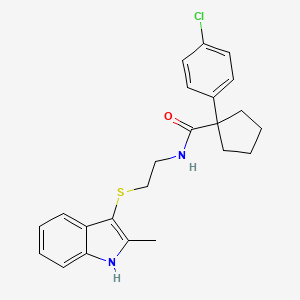

![2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride](/img/structure/B2489323.png)

![2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2489327.png)